7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride
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Overview
Description
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that contains a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact. The scalability of this method makes it suitable for industrial applications, ensuring consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form iminoquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include iminoquinone derivatives, amine derivatives, and various substituted triazole compounds .
Scientific Research Applications
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride involves the inhibition of DNA-dependent protein kinase (DNA-PK). DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs double-strand breaks in DNA. By inhibiting DNA-PK, the compound prevents the repair of DNA damage, leading to increased sensitivity of cancer cells to DNA-damaging agents .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
- 7-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
- 5-phenyl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine dihydrochloride is unique due to its specific inhibition of DNA-PK, which is not commonly observed in other similar compounds. This selectivity makes it a valuable compound for targeted cancer therapy .
Properties
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c1-5-2-3-11-7(6(5)8)9-4-10-11;;/h2-4H,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRUMXZNRKKHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=NN2C=C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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